molecular formula C16H14N6OS B287601 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287601
M. Wt: 338.4 g/mol
InChI Key: URIFKZJJSHFUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as A-674563, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. A-674563 is a potent and selective inhibitor of Akt1, a serine/threonine kinase that plays a crucial role in cell proliferation, cell survival, and metabolism.

Mechanism of Action

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of Akt1, which plays a crucial role in cell proliferation, cell survival, and metabolism. Akt1 is activated by phosphorylation and regulates downstream signaling pathways involved in cell growth, survival, and metabolism. 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile binds to the ATP-binding site of Akt1 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit Akt1 activity and downstream signaling pathways involved in cell proliferation, cell survival, and metabolism. In cancer, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to suppress tumor growth and induce apoptosis in various cancer models. In diabetes, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative diseases, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of Akt1, which makes it an ideal tool for studying the role of Akt1 in various biological processes. However, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has some limitations for lab experiments. First, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has poor solubility in water, which makes it difficult to administer in vivo. Second, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has a short half-life, which requires frequent dosing in animal models. Third, 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile may have off-target effects on other kinases, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. First, further studies are needed to investigate the potential therapeutic applications of 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in cancer, diabetes, and neurodegenerative diseases. Second, the development of more potent and selective Akt1 inhibitors may overcome the limitations of 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. Third, the combination of 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with other targeted therapies may enhance its efficacy in cancer treatment. Fourth, the investigation of the role of Akt1 in other biological processes may provide new insights into the pathogenesis of various diseases.

Synthesis Methods

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be synthesized by a multi-step process involving the reaction of 6-bromo-4-chloropyrimidine with 3-methylphenol, followed by the reaction with 1-methyl-1H-pyrazole-4-carbonitrile and potassium carbonate. The resulting intermediate is then treated with thioacetic acid to obtain the final product.

Scientific Research Applications

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases. In cancer, Akt1 is overexpressed in many tumors and plays a crucial role in tumor growth, survival, and metastasis. 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit Akt1 activity and suppress tumor growth in various cancer models. In diabetes, Akt1 plays a critical role in insulin signaling and glucose metabolism. 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative diseases, Akt1 is involved in neuronal survival and synaptic plasticity. 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

5-amino-1-[6-(3-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6OS/c1-10-4-3-5-11(6-10)23-14-7-13(19-9-20-14)22-15(18)12(8-17)16(21-22)24-2/h3-7,9H,18H2,1-2H3

InChI Key

URIFKZJJSHFUHY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Origin of Product

United States

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